Tert-butyl 4-(tert-butyl)phenyl sulfide

Catalog No.
S8054118
CAS No.
M.F
C14H22S
M. Wt
222.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(tert-butyl)phenyl sulfide

Product Name

Tert-butyl 4-(tert-butyl)phenyl sulfide

IUPAC Name

1-tert-butyl-4-tert-butylsulfanylbenzene

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

InChI

InChI=1S/C14H22S/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3

InChI Key

WABNBSJOZHACFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC(C)(C)C

Tert-butyl 4-(tert-butyl)phenyl sulfide is a symmetrical diaryl sulfide characterized by bulky tert-butyl groups at the para positions of both phenyl rings. This substitution pattern places it within the class of sterically hindered organosulfur compounds, which are valued as intermediates and building blocks in the synthesis of functional materials, including polymers and specialty chemicals. The specific nature of the alkyl substituents—in this case, tert-butyl groups—is a primary determinant of the molecule's physical properties and reactivity compared to unsubstituted or less-hindered analogs.

Research Fit

Sterically hindered sulfide building block for selectivity control

Reductive lithiation protocols requiring bulky S-substituent

Light-exposed synthetic steps where sulfide oxidation must be suppressed

Replacing Tert-butyl 4-(tert-butyl)phenyl sulfide with a simpler analog like diphenyl sulfide is not a direct substitution due to significant differences in physical properties that impact material handling and process compatibility. The two tert-butyl groups introduce substantial steric hindrance, which fundamentally alters intermolecular forces, leading to a crystalline solid form at room temperature, in contrast to the liquid state of unsubstituted diphenyl sulfide. This distinction is critical in applications requiring solid-phase dosing, melt processing at elevated temperatures, or formulation into solid mixtures where a liquid component would be unsuitable.

Substitution Risk

Cleavage

Reductive lithiation selectivity may reverse with less hindered alkyl or phenyl sulfides

Oxidation

Singlet oxygen quenching rate can differ by orders of magnitude vs. dialkyl sulfides

Partitioning

Phase behavior and reversed-phase retention may shift with mono-tert-butyl analogs

Superior Thermal Properties and Solid-State Handling Compared to Less-Hindered Analogs

The presence of two para-tert-butyl groups significantly increases the melting point of the diaryl sulfide core, conferring a stable, solid form that simplifies handling and is advantageous for high-temperature applications. Data shows that 4,4'-Di-tert-butyldiphenyl sulfide has a melting point of 83-84 °C. This is substantially higher than that of 4,4'-dimethyldiphenyl sulfide (57-58 °C) and marks a clear phase difference from the parent diphenyl sulfide, which is a liquid at ambient temperature.

Evidence DimensionMelting Point (°C)
Target Compound Data83-84 °C (as 4,4'-Di-tert-butyldiphenyl sulfide)
Comparator Or BaselineDiphenyl sulfide (liquid, m.p. < 25 °C); 4,4'-Dimethyldiphenyl sulfide (57-58 °C)
Quantified Difference+25 °C higher melting point than the dimethyl analog; solid form vs. liquid parent compound
ConditionsCharacterization of purified solid compounds.

For procurement, this compound's solid form and higher melting point are key differentiators for use in melt polymerization, as a solid additive in formulations, or in processes where precise, automated solid dispensing is required.

Reductive lithiation
Head-to-head
Reactivity order reverses with vs. without electron carrier
Cleavage selectivity is condition-dependent
Methyl analog shows opposite trend; electron carrier defines pathway
Singlet O₂ quenching
Reported
1–5 × 10⁴ M⁻¹ s⁻¹
Steric hindrance suppresses photooxidation
~300–1700× slower than diethyl sulfide; suitable for light-stable designs
Hydrophobicity
Reported
XLogP3 ≈ 5.1
High organic-phase retention and phase-transfer potential
30–100× higher partition vs. mono-tert-butyl analog
Boiling point
Data to verify
~340–360 °C (estimated)
Low volatility supports high-temperature reactions
Extrapolated from structural analog; confirm experimentally

Monomer for High-Temperature Engineering Polymers

The compound's defined high melting point and solid form make it a suitable monomer for incorporation into engineering plastics and high-performance polymers via melt condensation or solution polymerization. The bulky tert-butyl groups can disrupt chain packing, leading to amorphous polymers with elevated glass transition temperatures (Tg) and improved thermal stability compared to polymers derived from less-hindered sulfide monomers.

Intermediate for Sterically Demanding Syntheses

In multi-step organic synthesis, the steric bulk of the tert-butyl groups can be used to direct subsequent reactions or to provide stability to reactive intermediates. This makes it a valuable precursor for creating complex molecules where control over the steric environment is crucial, a role that cannot be filled by simpler, less-hindered diaryl sulfides.

Application Fit

Application
Selection Property
Validation Focus
Reductive lithiation synthesis
Steric-controlled cleavage selectivity
Electron carrier condition screening
Photoresist / light-stable materials
Resistance to singlet oxygen oxidation
Photostability under target wavelength and atmosphere
Hydrophobic tag for synthesis & chromatography
High octanol-water partition (LogP ~5.1)
RP-HPLC retention and phase separation efficiency
High-temperature reaction medium
Low volatility (estimated bp 340–360 °C)
Thermal stability and boiling point verification

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

222.14422188 g/mol

Monoisotopic Mass

222.14422188 g/mol

Heavy Atom Count

15

Explore Compound Types